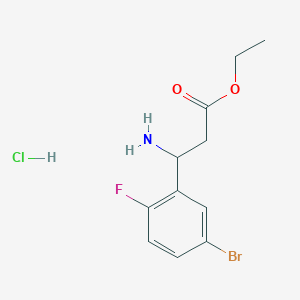
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 5-bromo-2-fluoroaniline, and other reagents.
Formation of Intermediate: The reaction between ethyl acetoacetate and 5-bromo-2-fluoroaniline in the presence of a base, such as sodium ethoxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic
Biological Activity
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C11H14BrClFNO2
- Molecular Weight : 326.59 g/mol
- CAS Number : 502842-16-2
The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, which may affect various biological pathways.
- Reactivity of Halogens : The bromine atom can act as a leaving group in coupling reactions, while fluorine enhances the compound's interaction with cellular targets .
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Preliminary studies suggest potential anticancer properties, particularly against cell lines such as Caco-2 and A549. Compounds with similar structures have shown cytotoxic effects against these cancer cell lines .
- A study indicated that modifications in the structure could enhance anticancer activity, emphasizing the importance of substituent positioning on the phenyl ring .
-
Antimicrobial Activity :
- The compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- In vitro tests have demonstrated varying degrees of inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .
-
Analgesic and Anti-inflammatory Properties :
- Compounds with structural similarities have been reported to possess analgesic and anti-inflammatory effects, making them candidates for pain management therapies .
Study 1: Anticancer Activity Evaluation
In a study examining the anticancer effects of this compound, researchers observed significant cytotoxicity against Caco-2 cells, with viability dropping to approximately 39.8% compared to untreated controls (p < 0.001). This suggests that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally related compounds, revealing that derivatives with halogen substitutions exhibited enhanced activity against drug-resistant strains of bacteria. The zone of inhibition ranged from 9 to 20 mm for various synthesized compounds, indicating promising antimicrobial potential .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H14BrClFNO2 | Potential anticancer and antimicrobial activity |
| Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride | C10H11BrFNO2 | Similar activities; varies based on substitution |
| Methyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate | C10H11BrFNO2 | Altered solubility; potential differences in activity |
The unique combination of bromine and fluorine in this compound distinguishes it from related compounds, contributing to its specific biological activities .
Properties
Molecular Formula |
C11H14BrClFNO2 |
|---|---|
Molecular Weight |
326.59 g/mol |
IUPAC Name |
ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |
InChI Key |
UHFUKMYEHQQYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















